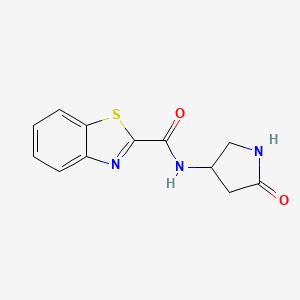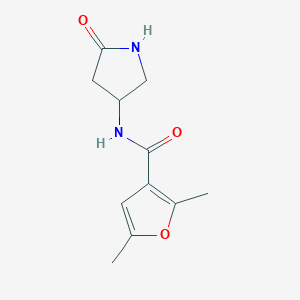
N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrrolidinone ring, a carbamate group, and various other substituents . The exact structure of “N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide” would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely depend on its specific structure. Compounds with similar structures have been used in the synthesis of various bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, “benzyl N-(5-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature and has a molecular weight of 234.25 .
Wirkmechanismus
Target of Action
The primary targets of N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide (F6210-0231) are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrrolidinone and benzothiazole moieties . These structural elements are found in many bioactive compounds, indicating potential for diverse biological activity.
Mode of Action
Based on the structural elements, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar structural elements have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that F6210-0231 may potentially influence a range of biochemical pathways.
Result of Action
The molecular and cellular effects of F6210-0231’s action are currently unknown. Given the diverse biological activities associated with compounds containing similar structural elements, it’s plausible that f6210-0231 could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s formulation and route of administration can also influence its efficacy .
Eigenschaften
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10-5-7(6-13-10)14-11(17)12-15-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZQXXFLRKWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)


![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]-](/img/structure/B6506337.png)
